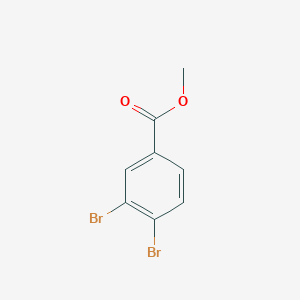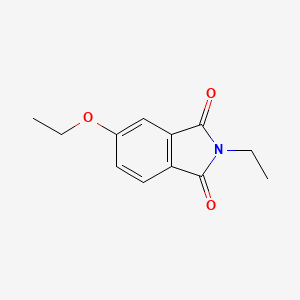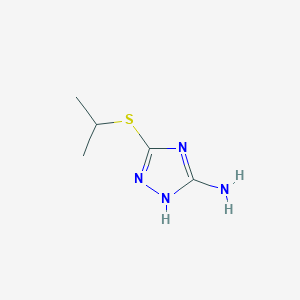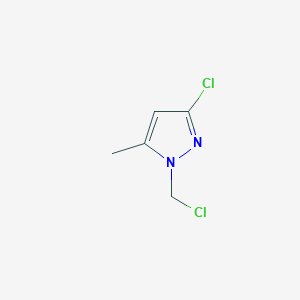
3-Chloro-1-(chloromethyl)-5-methyl-1H-pyrazole
Vue d'ensemble
Description
3-Chloro-1-(chloromethyl)-5-methyl-1H-pyrazole is a chemical compound that has been of interest to the scientific community for its potential applications in various fields. It is a pyrazole derivative that has been synthesized using different methods, and its mechanism of action and physiological effects have been studied extensively.
Mécanisme D'action
The mechanism of action of 3-Chloro-1-(chloromethyl)-5-methyl-1H-pyrazole has been studied extensively. It has been found to inhibit the growth of bacteria and fungi by interfering with their cell wall synthesis. It has also been found to inhibit the activity of certain enzymes in plants, leading to their death. Furthermore, it has been found to have a high affinity for certain organic materials, making it useful in the field of organic electronics.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-Chloro-1-(chloromethyl)-5-methyl-1H-pyrazole have been studied in various organisms. It has been found to have low toxicity in mammals, making it a potentially safe compound for use in various applications. However, it has been found to have toxic effects on certain aquatic organisms, indicating the need for caution when using it in the environment.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-Chloro-1-(chloromethyl)-5-methyl-1H-pyrazole in lab experiments include its high purity and high yield, as well as its potential applications in various fields. However, the limitations include its potential toxicity to certain organisms and the need for caution when using it in the environment.
Orientations Futures
There are several future directions for the study of 3-Chloro-1-(chloromethyl)-5-methyl-1H-pyrazole. These include further optimization of the synthesis methods to yield higher purity and higher yield of the compound. Furthermore, the potential applications of the compound in the field of organic electronics and as a herbicide should be further explored. Additionally, the potential toxic effects of the compound on aquatic organisms should be further studied to ensure its safe use in the environment.
Conclusion:
In conclusion, 3-Chloro-1-(chloromethyl)-5-methyl-1H-pyrazole is a pyrazole derivative that has potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully explore the potential of this compound in various fields.
Applications De Recherche Scientifique
3-Chloro-1-(chloromethyl)-5-methyl-1H-pyrazole has been studied for its potential applications in various fields. It has been found to have antimicrobial activity against various bacteria and fungi. It has also been studied for its potential use as a herbicide and as a building block for the synthesis of other compounds. Furthermore, it has been found to have potential applications in the field of organic electronics due to its high electron mobility.
Propriétés
IUPAC Name |
3-chloro-1-(chloromethyl)-5-methylpyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6Cl2N2/c1-4-2-5(7)8-9(4)3-6/h2H,3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOTVYMHHHOKHEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-1-(chloromethyl)-5-methyl-1H-pyrazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






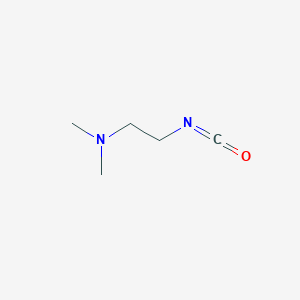
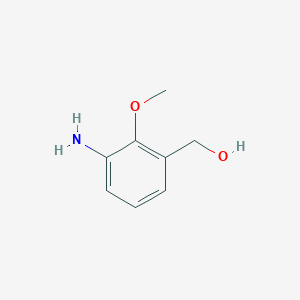

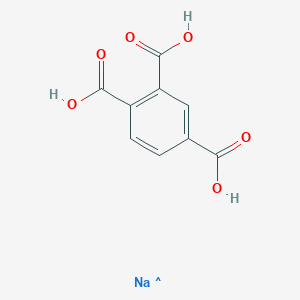
![1-[(2-Bromoethyl)sulfanyl]-3-methoxybenzene](/img/structure/B3269589.png)

